2,11-Dibromobenzo[c]phenanthrene
CAS No.:
Cat. No.: VC14348184
Molecular Formula: C18H10Br2
Molecular Weight: 386.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H10Br2 |
|---|---|
| Molecular Weight | 386.1 g/mol |
| IUPAC Name | 2,11-dibromobenzo[c]phenanthrene |
| Standard InChI | InChI=1S/C18H10Br2/c19-14-7-5-11-1-3-13-4-2-12-6-8-15(20)10-17(12)18(13)16(11)9-14/h1-10H |
| Standard InChI Key | RFXVORLHFQPJLP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C3=C1C=CC(=C3)Br)C4=C(C=C2)C=CC(=C4)Br |
Introduction
Structural Characterization and Properties
2,11-Dibromobenzo[c]phenanthrene consists of a fused benzene and phenanthrene system, where the bromine atoms occupy the 2 and 11 positions on the aromatic framework. The benzo[c]phenanthrene moiety introduces structural strain due to the fused ring system, which influences its electronic properties and reactivity. Key structural features include:
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Planar Aromatic System: The fused rings create an extended π-conjugated system, enabling electronic delocalization.
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Bromine Substituents: Positioned at meta and para positions relative to the fused rings, these substituents direct regioselective reactivity in cross-coupling reactions .
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Steric Considerations: The bulky bromine atoms may impose steric hindrance, affecting reaction outcomes in crowded environments.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₀Br₂ | |
| Molecular Weight | 386.08 g/mol | |
| CAS Number | 1236211-18-9 | |
| Melting Point | Not reported | – |
| Solubility | Organic solvents (e.g., DCM) |
Synthetic Methods
The synthesis of 2,11-dibromobenzo[c]phenanthrene involves strategic bromination and coupling reactions. Two primary approaches are documented:
Bromination of Benzo[c]phenanthrene
Direct bromination of benzo[c]phenanthrene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions achieves selective bromination at the 2 and 11 positions. This method relies on the electron-rich nature of the aromatic system, which directs electrophilic attack to specific sites .
Oxidative Photocyclization
A modular approach involves the synthesis of stilbenic precursors followed by photochemical cyclization. For example, hydroboration of 4-bromoethynylbenzene yields a vinylboronic ester, which undergoes Suzuki coupling with a brominated aryl halide. UV irradiation of the resulting stilbene derivative induces oxidative cyclization to form the benzo[c]phenanthrene core .
Table 2: Synthetic Routes and Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, NBS, controlled temp. | Moderate | |
| Suzuki Coupling + UV | Pd catalyst, UV LED | ~65% |
Chemical Reactivity
The bromine substituents in 2,11-dibromobenzo[c]phenanthrene enable participation in cross-coupling reactions, making it a versatile intermediate. Key reactions include:
Suzuki-Miyaura Coupling
The bromine atoms react with boronic acids or esters in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds. This reaction is central to constructing extended π-conjugated systems, such as helicenes and thiahelicenes .
Photochemical Cyclization
Under UV light, the compound undergoes oxidative cyclization to form fused aromatic systems. This method is critical for synthesizing helicenes with defined chiral architectures .
Electrophilic Substitution
Bromine’s electron-withdrawing nature directs electrophilic substitution to specific positions on the aromatic rings. For example, nitration or hydroxylation reactions can occur at meta or para positions relative to the bromine atoms.
Applications in Advanced Materials
2,11-Dibromobenzo[c]phenanthrene serves as a building block in materials science, particularly for:
Helicene Synthesis
The compound is used to construct helicenes, chiral PAHs with applications in molecular electronics. By coupling with thiophene or naphtho-thiophene fragments, researchers design helicenes with controlled quantum interference (QI) effects, influencing charge transport properties .
Organic Electronics
Helicenes derived from 2,11-dibromobenzo[c]phenanthrene exhibit tailored electronic properties. For example:
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Linearly Conjugated Systems: Enable efficient charge transport.
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Cross-Conjugated Systems: Introduce QI effects, modulating conductance .
Table 3: Applications in Materials Science
| Application | Key Features | Reference |
|---|---|---|
| Helicene Synthesis | Chiral, extended π-systems | |
| Molecular Electronics | Quantum interference control |
| Hazard | Classification | Precautions |
|---|---|---|
| Skin Irritation | Category 2 | Wear protective gloves |
| Eye Irritation | Category 2A | Use goggles |
| Respiratory Toxicity | Category 3 | Use fume hood |
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